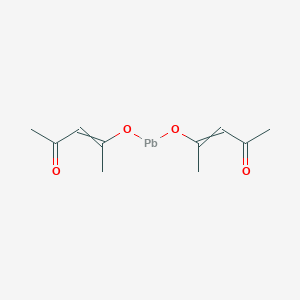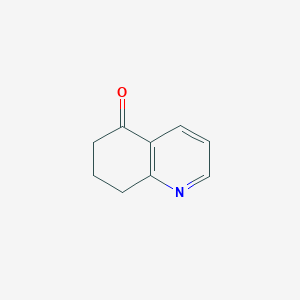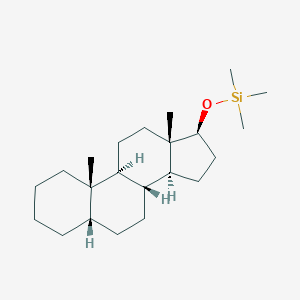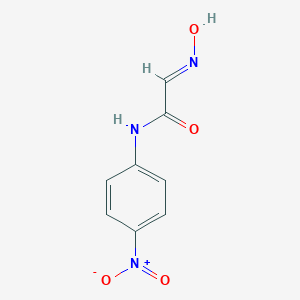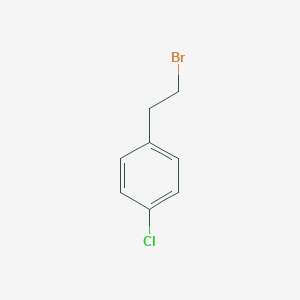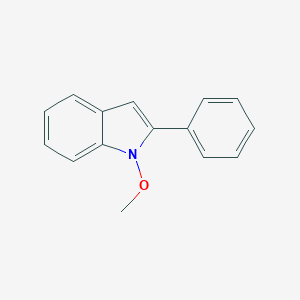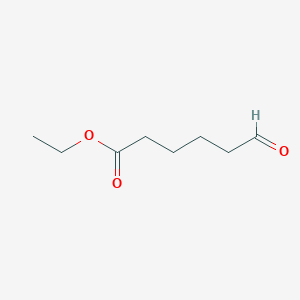
ジメチルアミンボラン
概要
説明
Dimethylamine borane, also known as Dimethylamine borane, is a useful research compound. Its molecular formula is C₂H₁₀BN and its molecular weight is 55.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethylamine borane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylamine borane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
水素貯蔵および生成
ジメチルアミンボラン (DMAB) は、その高い水素含有量と安定性から、水素貯蔵のための有望な候補物質です。 DMABは、水素の加水分解放出に使用され、これは穏やかな条件下で触媒作用を受けることができます . このプロセスは、水素がエネルギー密度が高くクリーンな燃料であるため、クリーンで持続可能なエネルギーベクターの開発にとって重要です。
ナノテクノロジーにおける触媒作用
ナノテクノロジーでは、DMABはナノ粒子の合成において役割を果たします。 DMABは、水素を生成するための触媒加水分解反応に使用され、これは次にナノ粒子の作成に使用できます . これらのナノ粒子は、医療技術から環境技術まで、さまざまな用途があります。
ポリマー合成
DMABは、ポリマー、特にボランクラスターを含むポリマーの合成に関与しています。 ボランクラスターをポリマーフレームワークに導入すると、化学的および熱的安定性が向上し、ポリマーにフォトルミネッセンスや耐熱性などの特定の特性が与えられます .
製薬研究
製薬研究では、DMABはさまざまな合成プロセスの試薬として使用されます。 DMABは、穏やかな還元剤として機能し、多数の研究室および工業用途を持つアミンボランの調製に関与しています .
環境への応用
DMABは、表面仕上げや電子機器用途向けの無電解金属めっきに使用されます。 DMABは、化学蒸着 (CVD) プロセスにおける窒化ホウ素炭素 (BCN) の前駆体としても機能し、環境に優しい材料の開発に貢献しています .
触媒作用における役割
DMABは、触媒プロセスで使用されて、アミンボランの脱水素化を促進し、B–N結合を持つ材料を生成します。 この触媒活性は、一次アミンボランの制御された脱水素重合に不可欠であり、ポリマー材料とBN含有材料の前駆体を形成します .
作用機序
Target of Action
Dimethylamine borane (DMAB), also known as Boron, trihydro(N-methylmethanamine)-, (T-4)-, is primarily used as a reducing agent in various chemical reactions . Its primary targets are electron-deficient compounds, such as aryl tosylates and nitroarenes .
Mode of Action
DMAB interacts with its targets through a multi-step electron transfer mechanism . This process involves the active reducing species produced from DMAB in the presence of high hydroxide content . In the presence of suitable catalysts, DMAB can undergo dehydrogenation, releasing hydrogen and forming aminoboranes .
Biochemical Pathways
The dehydrogenation of DMAB leads to the liberation of hydrogen, which is a crucial component in various biochemical pathways, particularly those involved in energy production . The resulting aminoboranes can further undergo dimerization, oligomerization, or polymerization processes .
Result of Action
The primary result of DMAB’s action is the generation of hydrogen and aminoboranes . Hydrogen serves as a clean and sustainable energy source, while aminoboranes have potential applications in the storage and release of hydrogen .
Action Environment
The action of DMAB can be influenced by various environmental factors. For instance, the presence of high hydroxide content can enhance the production of the active reducing species from DMAB . Additionally, the use of suitable catalysts can significantly improve the efficiency of DMAB’s dehydrogenation . It’s also worth noting that DMAB’s action can be performed under mild conditions, making it a versatile and environmentally friendly reducing agent .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that it can act as a reducing agent in various applications
Molecular Mechanism
It is known to participate in dehydrogenation reactions, where it affords one equivalent of molecular hydrogen
Temporal Effects in Laboratory Settings
It is known that Dimethylamine borane can be synthesized in good yield from sodium borohydride and dimethylamine hydrochloride .
Metabolic Pathways
特性
InChI |
InChI=1S/C2H7N.B/c1-3-2;/h3H,1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTANRZEWTUVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052494 | |
| Record name | Dimethylamine-borane (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [NTP] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethylamine borane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13199 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
74-94-2 | |
| Record name | Dimethylamine-borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron, trihydro(N-methylmethanamine)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylamine-borane (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of dimethylamine borane (DMAB) in catalysis?
A1: Dimethylamine borane (DMAB) is widely studied as a hydrogen source in catalytic dehydrogenation reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Various transition metal complexes, including those of titanium, ruthenium, and palladium, have demonstrated effectiveness in catalyzing DMAB dehydrogenation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This process holds promise for hydrogen storage and on-demand hydrogen generation for fuel cells.
Q2: How does the catalytic activity of dimethylamine borane (DMAB) dehydrogenation vary with different metal catalysts?
A2: The choice of metal catalyst significantly impacts DMAB dehydrogenation efficiency. For instance, titanocene complexes show varying activity based on cyclopentadienyl ligand substitution patterns. [] Ruthenium(III) acetylacetonate forms a highly active ruthenium(II) species in situ, offering excellent turnover numbers. [] Palladium nanoparticles supported on tungsten(VI) oxide exhibit remarkable activity and reusability in DMAB dehydrogenation. [, ]
Q3: What role do ionic liquids play in dimethylamine borane (DMAB) dehydrogenation?
A3: Ionic liquids have been shown to facilitate DMAB dehydrogenation at low to room temperatures. [] They can act as both solvent and catalyst, enabling milder reaction conditions and potentially improving energy efficiency.
Q4: Beyond hydrogen generation, how else is dimethylamine borane (DMAB) utilized in catalytic reactions?
A4: Dimethylamine borane (DMAB) serves as a reducing agent in various catalytic transformations. [, , , , ] For example, it's employed in palladium nanoparticle-catalyzed reduction of nitroarenes to anilines. [] It's also used in copper-catalyzed reductive amination of nitriles and the reduction of organic functional groups. []
Q5: What are the advantages of using dimethylamine borane (DMAB) as a reducing agent?
A5: Dimethylamine borane (DMAB) offers several advantages as a reducing agent: it's relatively stable, water-soluble, non-toxic, and easy to handle. [, ] These properties make it attractive for developing environmentally friendly catalytic processes.
Q6: What is the molecular formula and weight of dimethylamine borane (DMAB)?
A6: The molecular formula for dimethylamine borane (DMAB) is C2H8BN. It has a molecular weight of 58.92 g/mol.
Q7: What spectroscopic techniques are commonly used to characterize dimethylamine borane (DMAB) and its reaction products?
A7: Researchers frequently employ NMR spectroscopy, particularly 11B NMR, to monitor DMAB dehydrogenation reactions. [, , , , , , , , , , ] This technique helps identify intermediates and products by analyzing boron chemical shifts. Additionally, X-ray diffraction (XRD) is used to characterize crystalline products and catalysts. [, , , ] FTIR spectroscopy provides information about bonding environments, and UV-Vis spectroscopy is utilized to characterize catalysts and monitor reaction progress. [, , , , , , ]
Q8: How have computational chemistry approaches contributed to understanding dimethylamine borane (DMAB) dehydrogenation?
A10: Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of DMAB dehydrogenation. [, , ] For example, they revealed the importance of van der Waals interactions and the formation of dihydrogen bonds in the reaction pathway using titanocene catalysts. [] DFT studies also provide insights into the energetics and transition states involved in the catalytic cycle. [, ]
Q9: What are the known toxicological effects of dimethylamine borane (DMAB)?
A11: Dimethylamine borane (DMAB) exposure can lead to neurological effects in humans. [, , ] Cases of occupational exposure have reported symptoms such as dizziness, nausea, limb numbness, slurred speech, and ataxia. [, ] Animal studies have explored the metabolism and disposition of DMAB, revealing primarily urinary excretion. []
Q10: Are there alternative reducing agents to dimethylamine borane (DMAB) for specific applications?
A12: Yes, several alternatives to DMAB exist, each with its own set of advantages and disadvantages. Sodium cyanoborohydride has been compared as a reducing agent for reductive methylation of amino groups in proteins. [] The choice of reducing agent often depends on the specific reaction requirements, desired selectivity, and cost-effectiveness.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


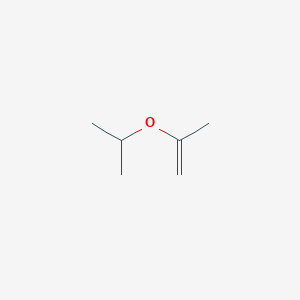
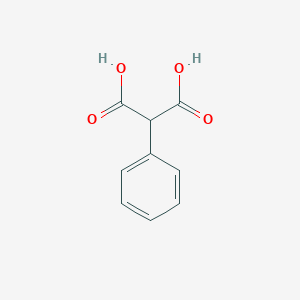
![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)
